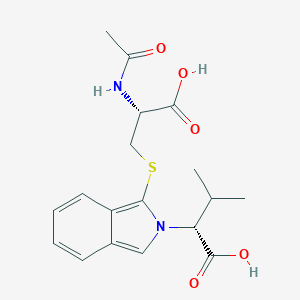
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine, also known as Cariprazine, is a novel antipsychotic drug that has gained significant attention in the scientific community due to its unique pharmacological profile. Cariprazine is a dopamine D3/D2 receptor partial agonist with high affinity for serotonin 5-HT1A receptors. It has shown promise in the treatment of schizophrenia and bipolar disorder, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine acts as a partial agonist at dopamine D3 and D2 receptors, and as a high-affinity partial agonist at serotonin 5-HT1A receptors. It also has moderate affinity for histamine H1 receptors and alpha-2 adrenergic receptors. The unique pharmacological profile of cariprazine is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia, as well as mood symptoms in bipolar disorder.
Biochemische Und Physiologische Effekte
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine has been shown to increase dopamine and serotonin neurotransmission in the prefrontal cortex, striatum, and hippocampus. It also increases the release of acetylcholine in the prefrontal cortex and hippocampus. S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine has been shown to improve cognitive function in preclinical and clinical studies, possibly due to its effects on dopamine and acetylcholine neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine has several advantages for use in laboratory experiments. It has high affinity for dopamine D3 and D2 receptors, which are implicated in the pathophysiology of schizophrenia and bipolar disorder. S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine also has a unique pharmacological profile, which may make it useful for studying the role of dopamine and serotonin neurotransmission in these disorders. However, cariprazine is a relatively new drug and its long-term safety and efficacy have not been fully established.
Zukünftige Richtungen
There are several future directions for research on cariprazine. One area of interest is the potential use of cariprazine in the treatment of other psychiatric disorders, such as depression, anxiety, and addiction. Another area of interest is the development of novel formulations of cariprazine, such as extended-release formulations, to improve patient adherence and reduce side effects. Additionally, further research is needed to fully understand the mechanism of action of cariprazine and its effects on neurotransmission in the brain.
Synthesemethoden
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine is synthesized from 5-(4-bromophenyl)-5-hydroxypentanoic acid and 2-(1-carboxy-2-methylpropyl)isoindoline-1,3-dione. The reaction involves the formation of an ester bond between the carboxylic acid group of the isoindoline-1,3-dione and the hydroxyl group of the pentanoic acid. The resulting compound is then acetylated to form the final product, S-(2-(1-carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine.
Wissenschaftliche Forschungsanwendungen
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine has been extensively studied in preclinical and clinical trials for the treatment of schizophrenia and bipolar disorder. It has shown efficacy in reducing positive and negative symptoms of schizophrenia and improving mood symptoms in bipolar disorder. S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
Eigenschaften
CAS-Nummer |
126478-70-4 |
|---|---|
Produktname |
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine |
Molekularformel |
C18H22N2O5S |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
(2R)-2-[1-[(2R)-2-acetamido-2-carboxyethyl]sulfanylisoindol-2-yl]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H22N2O5S/c1-10(2)15(18(24)25)20-8-12-6-4-5-7-13(12)16(20)26-9-14(17(22)23)19-11(3)21/h4-8,10,14-15H,9H2,1-3H3,(H,19,21)(H,22,23)(H,24,25)/t14-,15+/m0/s1 |
InChI-Schlüssel |
DLQUETFHQQTKAC-LSDHHAIUSA-N |
Isomerische SMILES |
CC(C)[C@H](C(=O)O)N1C=C2C=CC=CC2=C1SC[C@@H](C(=O)O)NC(=O)C |
SMILES |
CC(C)C(C(=O)O)N1C=C2C=CC=CC2=C1SCC(C(=O)O)NC(=O)C |
Kanonische SMILES |
CC(C)C(C(=O)O)N1C=C2C=CC=CC2=C1SCC(C(=O)O)NC(=O)C |
Synonyme |
CMPI-AcCys S-(2-(1-carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine S-(2-(1-carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine, (S-(R*,S*))-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



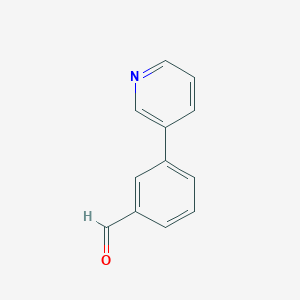
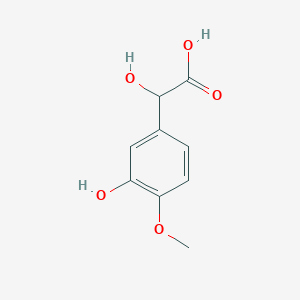
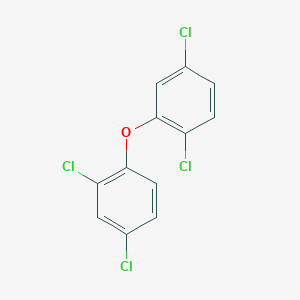
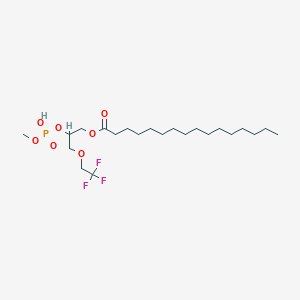
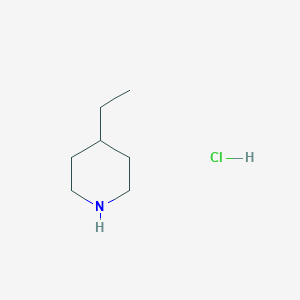
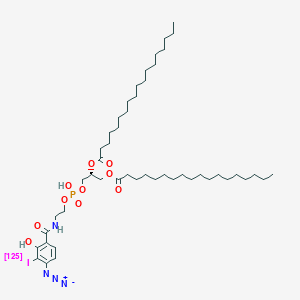
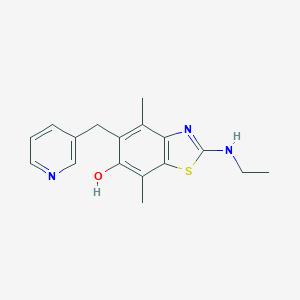
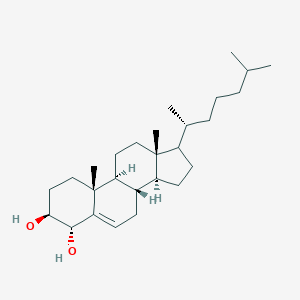
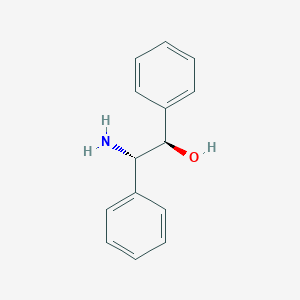
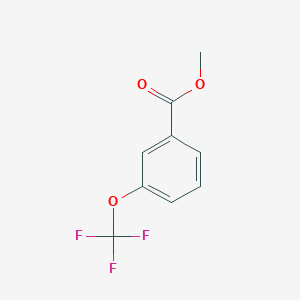
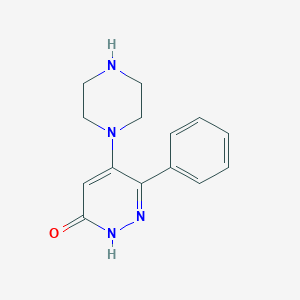
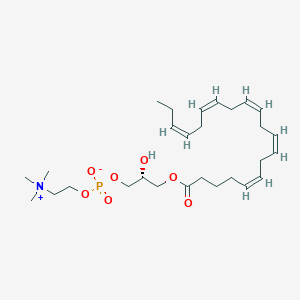
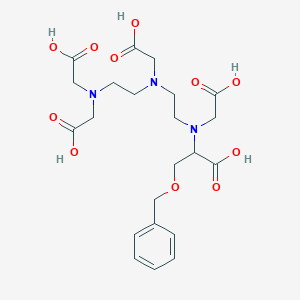
![4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B138121.png)